N-Acetoxy-N-acetyl-o-toluidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112077-92-6 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(N-acetyl-2-methylanilino) acetate |
InChI |
InChI=1S/C11H13NO3/c1-8-6-4-5-7-11(8)12(9(2)13)15-10(3)14/h4-7H,1-3H3 |
InChI Key |
FIHHAYPYTDZJBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)C)OC(=O)C |
Other CAS No. |
112077-92-6 |
Synonyms |
N-ACETOXY-N-ACETYL-ORTHO-TOLUIDINE |
Origin of Product |
United States |
Mechanistic Pathways of N Acetoxy N Acetyl O Toluidine Formation
Precursor Derivatization: From ortho-Toluidine to N-Acetyl-N-hydroxy-ortho-toluidine
The initial stages of N-Acetoxy-N-acetyl-o-toluidine formation involve the conversion of ortho-toluidine into an intermediate compound, N-acetyl-N-hydroxy-ortho-toluidine. This derivatization occurs through two key reactions.
Initial N-Acetylation of ortho-Toluidine
The first step in the metabolic pathway is the N-acetylation of ortho-toluidine. wikipedia.org In this reaction, an acetyl group (CH₃CO) is transferred to the nitrogen atom of the amino group in ortho-toluidine. This process is a major metabolic route for ortho-toluidine in rats and is also considered a likely metabolic pathway in humans. wikipedia.org The product of this reaction is N-acetyl-o-toluidine. wikipedia.orgprepchem.com This initial acetylation is a critical detoxification pathway, but it also sets the stage for further metabolic activation.
N-Hydroxylation of N-Acetyl-ortho-toluidine
Following N-acetylation, the resulting N-acetyl-o-toluidine can undergo N-hydroxylation. nih.gov This reaction introduces a hydroxyl group (-OH) to the nitrogen atom of the acetylated compound. The product of this step is N-acetyl-N-hydroxy-ortho-toluidine. nih.gov It is important to note that while this pathway is postulated based on knowledge of other aromatic amines, direct in-vivo evidence for the existence of N-acetyl-N-hydroxy-ortho-toluidine in rats fed ortho-toluidine is not substantiated. nih.gov
Terminal Acetylation to N-Acetoxy-N-acetyl-ortho-toluidine
The final step in this specific metabolic pathway is the terminal acetylation of N-acetyl-N-hydroxy-ortho-toluidine. This reaction involves the addition of another acetyl group, this time to the hydroxyl group of the intermediate. This O-acetylation results in the formation of the ultimate metabolite, N-acetoxy-N-acetyl-ortho-toluidine. nih.gov
Enzymatic Contributions to N-Acetylation and N-Hydroxylation in Formation
The metabolic transformations of ortho-toluidine are not spontaneous; they are catalyzed by specific families of enzymes. These biocatalysts play a crucial role in both the detoxification and activation of this compound.
Role of N-Acetyltransferases (NATs) in O-Acetylation
N-acetyltransferases (NATs) are a key group of enzymes involved in the metabolism of aromatic amines like ortho-toluidine. wikipedia.org NATs catalyze the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to the nitrogen atom of the amine. wikipedia.org In the context of this compound formation, NATs are responsible for the initial N-acetylation of ortho-toluidine to form N-acetyl-o-toluidine. nih.gov Furthermore, it is proposed that NATs also catalyze the O-acetylation of N-hydroxy-ortho-toluidine to form N-acetoxy-ortho-toluidine. nih.govwho.int This O-acetylation is considered a critical activation step.
Involvement of Cytochrome P450 Monooxygenases
The cytochrome P450 (CYP) superfamily of enzymes are central to the metabolism of a vast array of foreign compounds, including ortho-toluidine. wikipedia.org Specifically, cytochrome P450-mediated N-hydroxylation is a critical step in the metabolic activation of ortho-toluidine, leading to the formation of N-hydroxy-o-toluidine. wikipedia.org This reaction primarily occurs in the liver. wikipedia.org Administration of ortho-toluidine has been shown to induce various metabolic activities associated with the cytochrome P450 system. nih.gov
Molecular Reactivity and Electrophilic Intermediate Generation
Spontaneous or Catalyzed Heterolysis and Nitrenium Ion Formation
The principal mechanism for the activation of N-Acetoxy-N-acetyl-o-toluidine is the heterolytic cleavage of the nitrogen-oxygen (N-O) bond. This process can occur spontaneously or be catalyzed under physiological conditions. The N-acetoxy group is an effective leaving group, and its departure results in the formation of an acetate (B1210297) anion and a highly reactive N-acetyl-o-tolylnitrenium ion (or arylnitrenium ion) wikipedia.orgwikipedia.org.
This reaction can be represented as: CH₃-C₆H₄-N(COCH₃)(OCOCH₃) → [CH₃-C₆H₄-N⁺(COCH₃)] + CH₃COO⁻
The resulting N-acetyl-o-tolylnitrenium ion is a potent electrophile. The positive charge on the nitrogen atom is resonance-stabilized by the lone pair electrons of the nitrogen and delocalization into the aromatic ring. This delocalization, however, does not render the ion stable; rather, it makes it a selective and highly reactive species. Most arylnitrenium ions are ground-state singlets, which influences their chemical behavior and reactivity with biological nucleophiles wikipedia.org. The formation of such nitrenium ions is a well-established pathway for the genotoxicity of many aromatic amines and amides wikipedia.orgcdnsciencepub.com.
Generation of Reactive Nitrene and Free Radical Species
In addition to the formation of the nitrenium ion via heterolysis, the metabolic activation of N-acetoxy-arylamides can potentially lead to other reactive species. The breakdown of related precursor metabolites like N-acetoxy-o-toluidine is suggested to yield not only nitrenium ions but also nitrene and free radical species nih.govresearchgate.net.
Nitrene Formation: Homolytic cleavage of the N-O bond, while generally less favored in polar environments like water compared to heterolysis, could theoretically produce an N-acetyl-o-tolylaminyl radical and an acetoxy radical. The subsequent fate of the N-acetyl-o-tolylaminyl radical could involve further reactions, but the primary pathway for DNA damage from these precursors is considered to be the nitrenium ion. A nitrene, an uncharged species with a lone pair and an empty orbital on the nitrogen, could also be a potential, highly reactive intermediate.
Free Radicals: The generation of free radicals can contribute to cellular damage through alternative mechanisms, such as initiating lipid peroxidation or causing oxidative damage to DNA. For instance, some metabolites of o-toluidine (B26562) can produce reactive oxygen species (ROS), leading to oxidative stress and the formation of lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA wikipedia.orgmdpi.com.
Electrophilic Interaction Potential with Cellular Macromolecules
The highly electrophilic N-acetyl-o-tolylnitrenium ion generated from this compound can react readily with nucleophilic sites within the cell. The most critical targets for these interactions are the macromolecules essential for cellular function and replication, namely DNA and proteins nih.govtaylorandfrancis.com.
The reaction with DNA is of primary importance for the carcinogenic activity of such compounds. The nitrenium ion attacks the electron-rich centers in the DNA bases, forming stable, covalent DNA adducts nih.gov. The primary sites of adduction for arylnitrenium ions are the C8 and N² positions of guanine (B1146940) and, to a lesser extent, the C8 and N⁶ positions of adenine (B156593) nih.gov. These adducts distort the DNA helix, disrupt normal DNA replication and transcription, and can lead to mutations if not repaired, ultimately initiating the process of carcinogenesis taylorandfrancis.com. Studies have demonstrated that o-toluidine-releasing DNA adducts are present in human bladder tumor tissue, confirming that these pathways are relevant in humans nih.govresearchgate.net.
While direct quantitative data for DNA adducts formed specifically by this compound is limited, extensive research on the closely related and well-studied carcinogen N-acetoxy-2-acetylaminofluorene (NA-AAF) provides a model for the expected reactivity. The types and relative abundance of adducts formed upon reaction of NA-AAF with DNA are well-characterized and serve as a strong proxy.
Table 1: Relative Abundance of DNA Adducts Formed by the Model Carcinogen N-acetoxy-2-acetylaminofluorene (NA-AAF)
This table presents data from studies with NA-AAF, a compound structurally and mechanistically similar to this compound, to illustrate the typical distribution of DNA adducts formed by a reactive N-acetoxy-N-acetylarylamine.
| Adduct Name | Abbreviation | Site of Adduction | Relative Abundance (%) | Reference |
|---|---|---|---|---|
| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | dG-C8-AAF | C8 of Guanine | ~70-85% | nih.govoup.com |
| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene | dG-N2-AAF | N² of Guanine | ~7-10% | nih.govoup.com |
| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | C8 of Guanine (deacetylated) | Variable, increases over time due to cellular repair/metabolism | oup.com |
The lifetime of arylnitrenium ions in aqueous solution can range from nanoseconds to milliseconds, yet they exhibit remarkable selectivity for guanine nucleosides over the vast excess of water molecules cdnsciencepub.comacs.orgnih.gov. This high selectivity ensures that even short-lived intermediates can efficiently damage DNA, underscoring the potent genotoxicity of their N-acetoxy precursors.
Genotoxicity Mechanisms and Nucleic Acid Adducts of N Acetoxy N Acetyl O Toluidine
Covalent DNA Adduct Formation
The formation of covalent DNA adducts is a key initiating event in chemical carcinogenesis. N-Acetoxy-N-acetyl-o-toluidine is a reactive ester that can form electrophilic arylnitrenium ions, which are capable of binding to DNA. nih.govwikipedia.org
Investigation of DNA Adduct Structures and Positions
This compound is a postulated activated form of o-toluidine (B26562), based on comparisons with other aromatic amines. nih.govwikipedia.org This reactive ester can generate electrophilic arylnitrenium ions that bind to DNA. nih.govwikipedia.org While direct detection of the this compound adduct in biological samples has not been definitively reported, research has focused on the adducts formed from its parent compound, o-toluidine. researchgate.net One of the primary DNA adducts anticipated from o-toluidine exposure is dG-C8-o-Tol, formed when the electrophilic nitrenium ion binds to the C8 position of deoxyguanosine. researchgate.net
A study investigating a novel o-toluidine metabolite, 2-methyl-N¹-(2-methylphenyl)benzene-1,4-diamine (MMBD), detected a DNA adduct corresponding to dG-MMBD in the hepatic DNA of rats treated with o-toluidine. researchgate.net This suggests that dimerized metabolites may also play a role in the DNA adduction process. researchgate.net Furthermore, studies on other methylated anilines have shown that adducts from ortho-substituted alkylanilines may be intrinsically more mutagenic. iarc.fr
Quantitative Analysis of DNA Adduct Levels
Quantitative analysis of DNA adducts provides crucial information for risk assessment. While specific quantitative data for this compound adducts are limited, studies on o-toluidine-releasing DNA adducts in human tissues offer valuable insights.
In a study of bladder tumor samples, o-toluidine-releasing DNA adducts were detected at levels of 8.72 ± 4.49 fmol/µg DNA in 11 out of 12 tumor samples. nih.gov In contrast, lower levels were found in the bladder tissues of sudden death victims, with 0.24 ± 0.63 fmol/µg DNA in epithelial tissue and 0.27 ± 0.70 fmol/µg DNA in submucosal tissue. nih.gov
Another study analyzing hepatic DNA from rats treated with various monocyclic aromatic amines, including o-toluidine, did not detect adducts above the level of 3.2 adducts per 10⁸ normal bases. oup.com This was in stark contrast to the polycyclic aromatic amine 4-aminobiphenyl (B23562), which produced adducts at approximately 500 per 10⁸ bases. oup.com
Table 1: Levels of o-Toluidine-Releasing DNA Adducts in Human Bladder Tissue
| Tissue Type | Adduct Level (fmol/µg DNA) |
|---|---|
| Bladder Tumors | 8.72 ± 4.49 |
| Sudden Death Victim Epithelial Tissue | 0.24 ± 0.63 |
| Sudden Death Victim Submucosal Tissue | 0.27 ± 0.70 |
Data sourced from Böhm et al. (2011) nih.gov
Comparative DNA Adduct Formation with Other Aromatic Amine Metabolites
The genotoxicity of this compound can be contextualized by comparing its DNA adduct formation with that of other aromatic amine metabolites. For instance, the polycyclic aromatic amine 4-aminobiphenyl (4-ABP) is a known human bladder carcinogen that also forms DNA adducts. nih.gov In bladder tumor samples, 4-ABP adducts were found at levels of 0.057 ± 0.125 fmol/µg DNA. nih.gov
Induction of DNA Damage
Beyond the formation of covalent adducts, this compound and its related metabolites can induce other forms of DNA damage, including strand breaks and oxidative damage.
Assessment of DNA Strand Breaks
Studies have demonstrated that o-toluidine and its metabolites can induce DNA strand breaks. o-Toluidine has been shown to cause DNA damage in the form of strand breaks in cultured human urinary-bladder cells, as well as in the urinary-bladder cells of rats and mice exposed in vivo. nih.gov While direct studies on this compound are limited, it is plausible that as a reactive metabolite, it contributes to the observed DNA strand breaks.
Oxidative DNA Damage Pathways
Metabolites of o-toluidine can also induce oxidative DNA damage through the generation of reactive oxygen species (ROS). nih.govwikipedia.org This can occur through peroxidase-catalyzed reactions of nonconjugated phenolic metabolites, leading to the formation of reactive quinone imines. nih.govwikipedia.org These reactive species can produce ROS, resulting in oxidative cellular damage. nih.govwikipedia.org
One study investigated the mechanisms of oxidative DNA damage by two o-toluidine metabolites: 4-amino-3-methylphenol (B1666317) and o-nitrosotoluene. nih.gov Both metabolites were found to cause DNA damage in the presence of Cu(II), with predominant cleavage at thymine (B56734) and cytosine residues. nih.gov The damage was inhibited by catalase, indicating the involvement of hydrogen peroxide. nih.gov These metabolites were also shown to increase the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine, a marker of oxidative DNA damage. nih.gov The proposed mechanism involves the generation of radicals that react with oxygen to form superoxide (B77818) and subsequently hydrogen peroxide, which then reacts with Cu(I) to produce DNA-damaging reactive species. nih.gov
Chromosomal Damage Assessment
Chromosomal damage is a key indicator of genotoxicity and a critical event in carcinogenesis. The assessment of such damage induced by this compound involves various methodologies.
Clastogenicity in Model Organisms
o-Toluidine, the parent compound of this compound, has been shown to be clastogenic, meaning it can cause breaks in chromosomes. canada.ca Studies indicate that o-toluidine induces chromosomal aberrations and micronucleus formation in several cell systems, including human lymphocytes. canada.ca While direct studies on the clastogenicity of this compound in whole model organisms are not extensively detailed in the provided search results, the genotoxic effects of its parent compound are well-documented. o-Toluidine has been found to cause DNA and chromosomal damage in vivo. canada.ca For instance, it has been shown to induce sister chromatid exchange in rats. canada.ca This suggests that its metabolites, including this compound, are implicated in these clastogenic effects.
Induction of Dominant Lethal Mutations
The ability of a chemical to induce dominant lethal mutations, which are mutations that cause the death of the embryo, is a measure of its effect on germ cells. While there is no specific information in the provided results regarding the induction of dominant lethal mutations by this compound, studies on the parent compound, o-toluidine, have yielded mixed results in this area. canada.ca One study reported no increase in dominant lethal mutations in rats exposed to o-toluidine. canada.ca
Mutagenic Potential in Prokaryotic and Eukaryotic Systems
The mutagenic potential of this compound has been investigated in various test systems, from bacteria to mammalian cells.
Bacterial Reverse Mutation Assays (e.g., Salmonella typhimurium)
Bacterial reverse mutation assays, particularly the Ames test using Salmonella typhimurium, are widely used to screen for the mutagenic potential of chemical compounds. In the case of this compound, studies have shown it to be inactive in Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation. iarc.frnih.gov This is in contrast to some other metabolites of o-toluidine, such as N-hydroxy-o-toluidine and o-nitrosotoluene, which are potent mutagens in bacteria with metabolic activation.
**Table 1: Mutagenicity of o-toluidine Metabolites in *Salmonella typhimurium***
| Metabolite | TA100 (-S9) | TA100 (+S9) | TA1535 (-S9) | TA1535 (+S9) | TA98 (-S9) | TA98 (+S9) |
|---|---|---|---|---|---|---|
| N-Hydroxy-o-toluidine | - | + | - | + | - | - |
| o-Nitrosotoluene | - | + | - | + | - | - |
| N-Acetyl-o-toluidine | - | - | NT | NT | - | - |
| N-Acetyl-N-hydroxy-o-toluidine | - | - | + | - | - | + |
| This compound | - | - | NT | NT | - | - |
Source: Adapted from National Toxicology Program, 2014 nih.gov(-) Negative result; (+) Positive result; NT: Not Tested
Biochemical Interactions and Cellular Responses to Activated Metabolites
Interaction with Protein Macromolecules by Related Electrophilic Species
The metabolic activation of o-toluidine (B26562) generates electrophilic species, which are molecules with an electron-deficient center that readily react with electron-rich nucleophiles within the cell. researchgate.netacs.org The postulated activated form, N-acetoxy-o-toluidine, is a reactive ester that can break down non-enzymatically to form a highly reactive arylnitrenium ion. nih.govwikipedia.orgresearchgate.net This electrophilic ion is capable of forming covalent bonds with various cellular macromolecules, including proteins. nih.govresearchgate.netresearchgate.net
These electrophilic species target nucleophilic centers on proteins, which are abundant in amino acid side chains such as cysteine (thiol groups), histidine, arginine, and lysine. researchgate.netacs.org The formation of these stable covalent adducts can significantly alter the protein's three-dimensional structure and, consequently, its biological function. researchgate.net Such modifications can lead to the disruption of normal cellular signaling pathways. researchgate.netacs.org
Studies have demonstrated that o-toluidine metabolites bind to key blood proteins. In animal models, binding to both albumin and hemoglobin has been observed following the administration of o-toluidine. nih.govwho.int Hemoglobin adducts, formed from the metabolite o-nitrosotoluene, have also been detected in occupationally exposed humans, serving as a biomarker for cumulative exposure. europa.eu The binding of these reactive metabolites to proteins is a critical aspect of the toxicological profile of the parent compound.
Table 1: Key Protein Interactions of o-Toluidine Metabolites
| Interacting Species | Target Macromolecule | Type of Interaction | Significance |
| Electrophilic arylnitrenium ion | General cellular proteins | Covalent adduct formation with nucleophilic amino acids (e.g., Cys, His, Lys) researchgate.netacs.org | Alteration of protein structure and function, disruption of cellular signaling researchgate.net |
| o-Toluidine metabolites | Albumin | Covalent binding nih.gov | Serves as a marker of exposure and transport of reactive species. |
| o-Nitrosotoluene | Hemoglobin | Covalent adduct formation | Used as a biomarker for long-term, cumulative exposure in humans. europa.eu |
Cellular Uptake and Intracellular Distribution of Precursor Metabolites
The journey of o-toluidine to its ultimate reactive form, such as N-Acetoxy-N-acetyl-o-toluidine, begins with its absorption into the body. Exposure can occur through various routes, including inhalation, dermal contact, and oral ingestion. nih.govwikipedia.orgwho.inteuropa.eunih.gov Once absorbed, o-toluidine and its metabolites are distributed throughout the body via the bloodstream, reaching various tissues and organs. nih.gov
The primary site of metabolic activation for o-toluidine is the liver. wikipedia.org Within the liver cells, the initial metabolic steps, such as N-hydroxylation to N-hydroxy-o-toluidine, are primarily carried out by cytochrome P450 enzymes located in the endoplasmic reticulum. wikipedia.org This N-hydroxy metabolite is a key precursor that can then undergo further activation.
Following their formation in the liver, these precursor metabolites are transported via the circulatory system to other tissues. wikipedia.org A significant target organ is the urinary bladder. wikipedia.orgnih.gov Metabolites like N-hydroxy-o-toluidine can be conjugated in the liver (e.g., with glucuronic acid) to facilitate excretion. These conjugates are transported to the bladder, where, under the acidic conditions of urine, the active metabolite can be released. wikipedia.orgresearchgate.net This local release of reactive precursors within the bladder is a key factor in the organ-specific toxicity observed with o-toluidine.
Table 2: Cellular Uptake and Distribution Pathway of o-Toluidine and its Precursors
| Stage | Location/Process | Description | Key Molecules Involved |
| Absorption | Lungs, Skin, GI Tract | Entry of o-toluidine into the body. nih.govwikipedia.orgwho.int | o-Toluidine |
| Distribution | Bloodstream | Transport to various tissues, including the liver. nih.gov | o-Toluidine |
| Metabolic Activation | Liver (Endoplasmic Reticulum) | N-hydroxylation and N-acetylation. wikipedia.orgwho.int | Cytochrome P450, N-acetyltransferases |
| Transport | Bloodstream | Transport of activated and conjugated metabolites to target organs. wikipedia.org | N-hydroxy-o-toluidine, Glucuronide conjugates |
| Target Organ Accumulation | Urinary Bladder | Release of reactive metabolites from conjugates in the acidic urine environment. wikipedia.orgresearchgate.net | N-hydroxy-o-toluidine, Arylnitrenium ion |
Cellular Responses to DNA Damage, Including Repair Mechanisms
The electrophilic metabolites derived from o-toluidine, particularly the arylnitrenium ion formed from N-acetoxy-o-toluidine, are genotoxic, meaning they can damage DNA. wikipedia.orgresearchgate.netresearchgate.net These reactive species attack the nucleophilic sites on DNA bases, leading to the formation of covalent DNA adducts. oup.com The formation of these adducts disrupts the normal structure and function of DNA.
In addition to direct adduct formation, the metabolism of o-toluidine can also lead to oxidative stress, generating reactive oxygen species (ROS) that cause oxidative DNA damage. wikipedia.orgoup.com This can result in lesions such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and DNA strand breaks. oup.com Such DNA damage has been observed in various experimental systems, including cultured human bladder cells and in the bladder tissue of rats and mice exposed to o-toluidine. oup.com
Cells possess sophisticated mechanisms to counteract DNA damage. The presence of DNA lesions triggers a complex signaling network known as the DNA Damage Response (DDR). A key early event in the DDR for double-strand breaks is the phosphorylation of a histone variant called H2AX, creating what is known as gamma-H2AX (γ-H2AX). nih.gov This modified histone accumulates at the sites of damage, serving as a platform to recruit DNA repair proteins. The formation of γ-H2AX has been used as a sensitive biomarker for DNA damage induced by o-toluidine and its metabolites in urothelial cells. oup.comnih.govresearchgate.net The induction of γ-H2AX signifies the cell's attempt to repair the genetic damage and maintain genomic integrity. nih.gov If the damage is too extensive to be repaired, the cell may be directed towards programmed cell death (apoptosis) to prevent the propagation of mutations.
Table 3: Cellular Responses to DNA Damage by o-Toluidine Metabolites
| Type of Damage | Cellular Response | Key Markers/Mechanisms | Outcome |
| DNA Adduct Formation | DNA Damage Response (DDR) activation | Recruitment of repair proteins | Excision repair pathways attempt to remove the adduct. |
| Oxidative Damage (e.g., 8-OHdG) | Base Excision Repair (BER) | DNA glycosylases recognize and remove damaged bases. | Restoration of the correct DNA sequence. |
| DNA Strand Breaks | DDR activation, recruitment of repair complexes | Phosphorylation of H2AX (γ-H2AX) oup.comnih.govresearchgate.net | Repair of the break; if unsuccessful, can lead to apoptosis or mutations. |
Synthetic Methodologies for N Acetoxy N Acetyl O Toluidine Research Applications
Chemical Synthesis Approaches for N-Acetyl-ortho-toluidine as a Precursor
The primary and most direct route to synthesizing N-acetyl-ortho-toluidine is through the N-acetylation of its parent amine, o-toluidine (B26562). This reaction is a fundamental transformation in organic chemistry, typically involving the treatment of the amine with an acetylating agent.
The most common laboratory and industrial method for this conversion is the reaction of o-toluidine with acetic anhydride. Current time information in Bangalore, IN.prepchem.comorgsyn.org This reaction is generally exothermic and proceeds readily. orgsyn.org Glacial acetic acid is often used as a solvent and can also participate in the reaction. orgsyn.orggoogle.com In some procedures, o-toluidine is added slowly to a mixture of glacial acetic acid and an excess of acetic anhydride, with cooling applied to manage the heat evolved during the acetylation process. orgsyn.org The reaction can also be carried out by heating the reactants, for instance, at 80°C for several hours or refluxing for an extended period to ensure complete conversion. sciencemadness.orgcdnsciencepub.comijsrst.com
Another approach involves the use of chloroacetyl chloride as the acylating agent, which requires careful temperature control, often at low temperatures (e.g., -2 to 5 °C), to prevent the formation of undesirable byproducts due to the high reactivity of the acid chloride. semanticscholar.org The use of a base, such as triethylamine, is common in these reactions to neutralize the hydrochloric acid formed as a byproduct. semanticscholar.org
The choice of solvent can vary, with options including acetonitrile (B52724) and benzene. semanticscholar.org For research applications, particularly those involving isotopic labeling or the introduction of specific functional groups, variations of these standard procedures can be employed. The resulting N-acetyl-o-toluidine serves as a critical starting material for further derivatization studies.
Table 1: Synthetic Approaches for N-Acetyl-ortho-toluidine
| Starting Material | Reagent(s) | Solvent(s) | Key Conditions | Reference(s) |
|---|---|---|---|---|
| o-Toluidine | Acetic Anhydride | Glacial Acetic Acid | Slow addition, cooling (ice bath) | orgsyn.org |
| o-Toluidine | Acetic Anhydride | Acetic Acid | Heating at 80°C for 12 hours | ijsrst.com |
| o-Toluidine | Acetic Anhydride | None (neat) | Refluxing for several hours | sciencemadness.org |
| o-Toluidine | Chloroacetyl Chloride, Triethylamine | Acetonitrile or Benzene | Low temperature (-2 to 5°C), Ultrasonic irradiation | semanticscholar.org |
Derivatization Techniques for Generating N-Acetoxy-N-acetyl-ortho-toluidine Analogs for Research
The generation of N-acetoxy-N-acetyl-o-toluidine and its analogs for research purposes, particularly for use as analytical standards or in mechanistic studies, often involves multi-step synthetic sequences, as direct O-acetylation of N-acetyl-o-toluidine is not straightforward. The key intermediate is typically an N-hydroxy derivative.
One established research method for synthesizing N-acetoxy-N-acetyl-arylamines involves the reduction of the corresponding nitro-aromatic compound. oup.comnih.gov For instance, a nitro-aromatic precursor can be reduced using a Zn/Cu couple in a mixture of ether, acetic acid, and acetic anhydride. oup.com This method can proceed directly to the N-acetoxy-N-acetyl derivative without the need to isolate the intermediate hydroxylamine (B1172632) or hydroxamic acid, offering a convenient route to these reactive esters in good yields. oup.comnih.gov
Metabolic pathways provide a blueprint for chemical derivatization. The biological activation of aromatic amines often involves N-hydroxylation by cytochrome P450 enzymes, followed by O-acetylation. nih.govresearchgate.net This bio-activation can be mimicked in the laboratory. The synthesis of the N-hydroxy-N-acetyl intermediate (a hydroxamic acid) is a critical step. This can be followed by an acetylation step to yield the final N-acetoxy-N-acetyl product. annualreviews.org The N-acetoxy derivative of an arylamine can be synthesized and reacted with nucleosides to study DNA adduct formation. nih.gov
Furthermore, derivatization can be achieved by modifying the aromatic ring or the acetyl groups to create a library of analogs for structure-activity relationship studies. For example, substituted o-toluidines can be used as starting materials to generate analogs with different electronic and steric properties. cdnsciencepub.com The use of different acylating agents can also produce a variety of N-acyloxy-N-acyl analogs.
Table 2: Derivatization Strategies for this compound Analogs
| Precursor | Reagents/Method | Intermediate(s) | Target Product | Purpose/Application | Reference(s) |
|---|---|---|---|---|---|
| Nitro-aromatic precursor | Zn/Cu couple, Acetic Anhydride, Acetic Acid | N-hydroxy-arylamine, N-acetyl-N-hydroxy-arylamine | N-acetoxy-N-acetyl-arylamine | Synthesis of reactive esters for mechanistic studies | oup.comnih.gov |
| N-Acetyl-arylamine | N-hydroxylation (e.g., enzymatic or chemical oxidation) | N-Acetyl-N-hydroxy-arylamine (Hydroxamic acid) | N-Acetyl-N-hydroxy-arylamine | Study of primary metabolic activation products | nih.govannualreviews.org |
| N-Acetyl-N-hydroxy-arylamine | Acetylation (e.g., Acetic Anhydride) | - | N-Acetoxy-N-acetyl-arylamine | Generation of ultimate carcinogenic metabolites for in vitro studies | annualreviews.orgwho.int |
| Substituted o-toluidine | Acetylation, then N-oxidation and O-acetylation | Substituted N-acetyl and N-hydroxy intermediates | Substituted this compound analogs | Structure-activity relationship studies | cdnsciencepub.com |
Purification and Characterization Strategies for Synthetic Products
The isolation and structural confirmation of N-acetyl-o-toluidine and its N-acetoxy derivatives are essential to ensure the reliability of research findings. A combination of chromatographic and spectroscopic techniques is typically employed.
Purification: Recrystallization is a primary method for purifying crude solid products like N-acetyl-o-toluidine. missouri.eduwpmucdn.comwpmucdn.com A suitable solvent is one in which the compound is highly soluble when hot and sparingly soluble when cold. wpmucdn.comjove.com Water is a common solvent for the recrystallization of acetanilide (B955) and its derivatives. wpmucdn.comjove.com The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities behind in the mother liquor. missouri.eduwpmucdn.com Activated charcoal can be used during this process to remove colored impurities. wpmucdn.comaithor.com For more challenging separations or for non-crystalline products, column chromatography is the method of choice. prepchem.comresearchgate.net Silica (B1680970) gel is a common stationary phase, and the mobile phase is selected based on the polarity of the compounds to be separated. thieme-connect.comacs.org For basic compounds like amines, amine-functionalized silica or the addition of a competing amine (e.g., triethylamine) to the mobile phase can improve separation by reducing tailing caused by interactions with acidic silanol (B1196071) groups on the silica surface. biotage.com
Characterization: Once purified, the identity and purity of the synthetic products are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for assessing the purity of the final product and for quantitative analysis. nih.govtandfonline.comoup.com Reversed-phase columns, such as C18, are frequently used with mobile phases typically consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid. oup.comsielc.com HPLC can effectively separate the target compound from starting materials and byproducts. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and provides both retention time information for separation and mass spectral data for structural confirmation. bohrium.comresearchgate.net For volatile compounds or those that can be derivatized to increase volatility, GC-MS is a powerful tool for identifying metabolites and synthetic products. bohrium.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of synthesized compounds. ijsrst.comsemanticscholar.orgresearchgate.net These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for definitive confirmation of the N-acetyl and N-acetoxy groups and their positions on the aromatic ring.
Melting Point Analysis: For crystalline solids, the melting point provides a quick and effective measure of purity. Pure compounds exhibit a sharp melting point range, whereas impurities typically cause depression and broadening of the melting range. wpmucdn.comwpmucdn.com
Table 3: Purification and Characterization Techniques
| Technique | Purpose | Typical Conditions/Parameters | Reference(s) |
|---|---|---|---|
| Purification | |||
| Recrystallization | Removal of impurities from solid products | Solvent: Water, Ethanol, Acetonitrile. Slow cooling. | missouri.eduwpmucdn.comresearchgate.net |
| Column Chromatography | Separation of complex mixtures, purification of oils | Stationary Phase: Silica gel, Amine-functionalized silica. Mobile Phase: Hexane/Ethyl Acetate (B1210297), DCM/Methanol. | thieme-connect.comacs.orgbiotage.com |
| Characterization | |||
| HPLC | Purity assessment and quantification | Column: C18 reversed-phase. Mobile Phase: Acetonitrile/Water with acid modifier. Detection: UV. | nih.govoup.comsielc.com |
| GC-MS | Identification and quantification | Capillary column, derivatization may be required. Detection: Mass Spectrometry. | bohrium.comresearchgate.net |
| NMR Spectroscopy | Structural elucidation | ¹H NMR, ¹³C NMR. Solvent: CDCl₃, DMSO-d₆. | ijsrst.comsemanticscholar.orgresearchgate.net |
| Melting Point | Purity assessment of crystalline solids | Comparison with literature values for known compounds. | wpmucdn.comwpmucdn.com |
Analytical Methodologies for Metabolite and Adduct Detection
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to separating the complex mixture of metabolites and adducts from biological matrices before their detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of o-toluidine (B26562) metabolites and protein adducts. nih.govwho.int When coupled with specialized detectors, HPLC provides robust separation and sensitive quantification. For instance, HPLC with fluorescence detection has been successfully used to quantify o-toluidine adducts with hemoglobin and albumin in blood samples. nih.gov In one study, after a single intraperitoneal injection in rats, hemoglobin adducts were quantified, with the highest levels detected 24 hours after administration. nih.gov The detection limit for o-toluidine using this method was approximately 450 picograms per injection. nih.gov
Another approach involves using HPLC with electrochemical detection for the determination of o-toluidine and its metabolite, N-acetyl-o-toluidine, in urine. nih.govresearchgate.net This method offers high sensitivity suitable for biological monitoring. researchgate.net The combination of HPLC's separation power with sensitive detection systems like fluorescence and electrochemical detection allows for the precise measurement of specific metabolites and adducts in complex biological samples. who.intnih.gov
Table 1: HPLC Methods for o-Toluidine Metabolite and Adduct Analysis
| Analyte | Matrix | HPLC System | Detection Method | Limit of Detection (LOD) | Reference |
| o-Toluidine-Hemoglobin/Albumin Adducts | Rat Blood | HPLC | Fluorescence | ~450 pg/injection | nih.gov |
| o-Toluidine and N-acetyl-o-toluidine | Urine | HPLC | Electrochemical | 0.6 µg/L | researchgate.net |
This table is interactive. Click on the headers to sort.
Gas Chromatography (GC) combined with Mass Spectrometry (MS) is a powerful and widely used method for the determination of o-toluidine and its adducts, particularly DNA adducts. nih.govnih.gov This technique offers high specificity and sensitivity. researchgate.net GC-MS has been instrumental in detecting o-toluidine-releasing DNA adducts in human bladder tissues, providing evidence for the carcinogenicity of o-toluidine in humans. nih.govresearchgate.net In these studies, DNA is typically hydrolyzed to release the parent amine, which is then derivatized to increase its volatility for GC analysis. nih.gov
A specific GC-MS method has been developed for the urinary determination of o-toluidine, which is sensitive enough for biomonitoring both unexposed and occupationally exposed individuals. researchgate.net This method involves base hydrolysis to convert metabolites like N-acetyl-o-toluidine back to the parent compound, followed by extraction and GC-MS analysis. researchgate.net The limit of detection for this method was reported as 0.02 µg/L. researchgate.net Furthermore, GC coupled with tandem mass spectrometry (GC-MS/MS) has been employed to measure hemoglobin adducts of o-toluidine in the blood of hairdressers, demonstrating its utility in assessing occupational exposure. bmj.com
Table 2: GC-MS Applications in o-Toluidine Analysis
| Application | Matrix | Method | Key Finding | Reference |
| DNA Adduct Detection | Human Bladder Tissue | GC/MS | o-toluidine-releasing DNA adducts were detected in tumor samples. | nih.govresearchgate.net |
| Biomonitoring | Human Urine | GC-MS | A sensitive method for determining urinary o-toluidine with a LOD of 0.02 µg/L. | researchgate.net |
| Occupational Exposure | Human Blood | GC-MS/MS | Measured o-toluidine hemoglobin adducts in hairdressers. | bmj.com |
This table is interactive. Click on the headers to sort.
Advanced Mass Spectrometry-Based Approaches for Adduct Identification and Structural Elucidation
Modern mass spectrometry techniques, particularly when coupled with liquid chromatography, are indispensable for identifying and structurally characterizing unknown adducts. Ultra-performance liquid chromatography-electrospray ionization multi-stage hybrid Orbitrap MS has been used for targeted measurements of DNA adducts. researchgate.net High-resolution accurate mass (HRAM) spectrometry is particularly powerful, as it provides precise mass measurements that allow for the determination of an ion's molecular formula. mdpi.com This "adductome" approach enables both targeted and untargeted analyses, facilitating the discovery of novel DNA adducts. mdpi.com By comparing findings against an in-house DNA adduct database, researchers can identify specific adducts, such as oxidative DNA adducts, and gain insights into the mechanisms of toxicity. researchgate.net
Radiolabeling Techniques for Tracing Metabolic Fate and Adduct Formation
Radiolabeling studies are a classic and effective method for tracing the metabolic fate of a compound and quantifying its binding to macromolecules. By using a radiolabeled version of the parent compound, such as [14C]o-toluidine, researchers can track its distribution, metabolism, and excretion. nih.gov For example, following administration of (methyl-[14C])toluidine to rats, N-acetyl-o-toluidine was identified as a metabolite. nih.gov
This technique has been applied to quantify the formation of hemoglobin adducts. nih.gov After administering [14C]o-toluidine to rats, mild alkaline hydrolysis of the adducted hemoglobin released the radiolabeled o-toluidine, which could then be quantified. nih.gov This approach confirmed that the measured adducts originated from the administered compound and allowed for the calculation of the adduct half-life. nih.gov While powerful, these studies are often conducted in animal models or in vitro systems. researchgate.netsav.sk
32P-Postlabelling Assays for DNA Adduct Detection and Quantification
The 32P-postlabelling assay is an exceptionally sensitive method for detecting and quantifying a wide array of DNA adducts, even when the adduct structure is unknown. nih.govresearchgate.net The technique is capable of detecting adducts at frequencies as low as one adduct per 10¹⁰ nucleotides, making it suitable for analyzing the low levels of DNA damage resulting from environmental exposures. nih.gov
The assay involves several key steps:
Enzymatic digestion of the DNA sample into individual nucleoside 3'-monophosphates. nih.gov
Enrichment of the adducted nucleotides. nih.gov
Labeling of the adducted nucleotides by transferring a radioactive phosphate (B84403) ([³²P]) from [γ-³²P]ATP using T4 polynucleotide kinase. nih.govnih.gov
Separation of the radiolabeled adducts using multi-dimensional thin-layer chromatography (TLC) or HPLC. nih.gov
Quantification by measuring the radioactive decay. nih.gov
This method has been widely applied in chemical carcinogenesis research and has been used to investigate DNA adducts formed by various aromatic amines. nih.govresearchgate.net While the method is highly sensitive, results are often expressed as "relative adduct levels" because the efficiency of the enzymatic steps can vary for different adducts. researchgate.net The ³²P-postlabelling assay has been used to analyze DNA modification in bladder tissue and has revealed the formation of multiple DNA adducts from related carcinogenic compounds. researchgate.netresearchgate.net
In Vitro and in Silico Research Models for Mechanistic Elucidation
Reconstituted Enzyme Systems for Biotransformation Studies
Reconstituted enzyme systems are crucial for dissecting the specific metabolic pathways involved in the activation and detoxification of xenobiotics like o-toluidine (B26562). These systems allow researchers to study the activity of individual enzymes or combinations of enzymes in a controlled, cell-free environment.
The metabolic activation of o-toluidine to a carcinogenic species is a multi-step process. It is proposed that o-toluidine is first N-acetylated to N-acetyl-o-toluidine. nih.gov This metabolite can then be N-hydroxylated by cytochrome P450 enzymes to form N-acetyl-N-hydroxy-o-toluidine. nih.gov Further activation is thought to occur through another acetylation step, catalyzed by N-acetyltransferases (NATs), to produce N-acetoxy-N-acetyl-o-toluidine. nih.gov
Studies using reconstituted enzyme systems, particularly those containing cytochrome P450 and N-acetyltransferases, are essential to confirm this proposed pathway. scholaris.ca By incubating o-toluidine or its metabolites with these specific enzymes and necessary co-factors (like NADPH for P450s and acetyl-CoA for NATs), researchers can identify and quantify the formation of subsequent metabolites, including this compound. scholaris.caethernet.edu.et These studies help to pinpoint the specific enzymes responsible for the bioactivation of o-toluidine and can provide insights into species differences in metabolism. For instance, the expression and activity of different P450 and NAT isozymes can vary significantly between species, which may explain observed differences in carcinogenic susceptibility. nih.gov
While direct studies on reconstituted enzyme systems for this compound are not extensively detailed in the provided search results, the general principles of using such systems for aromatic amines are well-established. scholaris.caresearchgate.netd-nb.info These systems are fundamental in confirming the metabolic competence of a particular tissue or cell type to produce reactive metabolites.
Cellular Models for Investigating Genotoxic and Molecular Effects
Cellular models are indispensable tools for assessing the genotoxic and other molecular effects of chemical compounds. They provide a biological context to study DNA damage, mutations, and chromosomal aberrations induced by substances like this compound.
Mammalian Cell Culture Systems (e.g., Human Bladder Cells, Lymphocytes)
Mammalian cell culture systems are widely used to investigate the genotoxicity of o-toluidine and its metabolites. Human bladder cells are particularly relevant given that the urinary bladder is a primary target organ for o-toluidine-induced carcinogenicity in humans. nih.govresearchgate.net Studies using human bladder cancer cell lines (like T24) and normal human urothelial cells can provide direct evidence of the compound's effects on the target tissue. researchgate.net
While specific data on this compound in these systems is limited in the search results, it is known that o-toluidine itself can induce DNA damage in mammalian cells. For example, o-toluidine has been shown to cause DNA strand breakage in various animal cell lines in vitro. who.int Furthermore, it induced micronucleus formation in human lymphocytes, indicating its clastogenic potential. canada.ca The inactive results for this compound in some mutagenicity assays might be due to the specific test systems used or the compound's reactivity and stability in the culture medium. iarc.fr
It is hypothesized that the ultimate carcinogenic species, such as the nitrenium ion derived from this compound, is highly reactive and may not reach the cellular DNA in sufficient concentrations in all in vitro systems to produce a positive result. nih.gov
Table 1: Genotoxicity of o-Toluidine and its Metabolites in Mammalian Cells
| Compound | Cell Type | Endpoint | Result | Reference |
| o-Toluidine | Human Lymphocytes | Micronucleus Formation | Positive | canada.ca |
| o-Toluidine | Animal Cell Lines | DNA Strand Breakage | Positive | who.int |
| This compound | Not Specified | Mutagenicity (Ames test) | Negative | iarc.fr |
This table is based on available data and may not be exhaustive.
Computational Chemistry and Molecular Modeling for Prediction of Reactivity and Macromolecular Interaction
Computational chemistry and molecular modeling have become powerful tools in toxicology for predicting the reactivity of chemical compounds and their interactions with biological macromolecules like DNA and proteins. mdpi.com These in silico methods can provide insights into the mechanisms of toxicity at the molecular level.
For this compound, computational approaches can be used to model its non-enzymatic breakdown. nih.govresearchgate.net It is postulated that this compound can decompose to form a highly reactive nitrenium ion. nih.govnih.govnih.gov Molecular orbital calculations can be employed to determine the stability of this nitrenium ion and its likely reaction pathways. The energy of the lowest unoccupied molecular orbital (LUMO) is a key parameter, as a lower LUMO energy suggests a greater susceptibility to electrophilic attack. mdpi.com
Furthermore, molecular docking simulations can be used to predict how the nitrenium ion derived from this compound might interact with DNA. These simulations can help to identify the preferred binding sites on the DNA molecule (e.g., the C8 and N2 positions of guanine) and the types of DNA adducts that are likely to form. imrpress.com The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the carcinogenic potency of aromatic amines based on their molecular descriptors. mdpi.com These models use statistical methods to correlate chemical structure with biological activity. By including descriptors related to molecular size, shape, and electronic properties, QSAR models can help to predict the potential carcinogenicity of compounds like this compound and guide further experimental testing. mdpi.com
Future Research Directions and Unresolved Questions
Definitive In Vivo Evidence for N-Acetoxy-N-acetyl-o-toluidine Formation and Persistence
A significant unresolved issue is the lack of direct, conclusive evidence for the formation of this compound in vivo. While its existence is hypothesized based on the metabolic pathways of other well-studied aromatic amines and amides, there is currently no data substantiating its presence in animals or humans exposed to o-toluidine (B26562). nih.gov
The proposed pathway suggests that o-toluidine is first metabolized to N-acetyl-o-toluidine, which is then converted to N-acetyl-N-hydroxy-o-toluidine. A final acetylation step would then produce this compound. nih.gov However, this entire sequence remains a postulate. Future research must prioritize the development of highly sensitive analytical methods capable of detecting such a transient and highly reactive compound in biological matrices like urine or tissue. Proving its formation and understanding its persistence, however brief, within the target organ is a critical step to confirm its role in the carcinogenic process.
Comprehensive Characterization of Endogenous Formation and Detoxification Pathways
The metabolic fate of o-toluidine is a balance between pathways that lead to detoxification and those that result in metabolic activation. The primary detoxification routes for o-toluidine involve ring hydroxylation (e.g., to 4-amino-m-cresol) and subsequent conjugation with sulfates or glucuronic acid, which facilitates excretion. mdpi.comwikipedia.org N-acetylation of the parent compound to N-acetyl-o-toluidine is also a major metabolic pathway in rats and is considered a likely pathway in humans. nih.govwho.int
In contrast, the proposed formation of this compound represents a critical metabolic activation step. This pathway is distinct from another postulated activation route where N-hydroxy-o-toluidine is acetylated to form N-acetoxy-o-toluidine, which can then break down to a reactive nitrenium ion. nih.govwikipedia.orgnih.gov A key research question is to fully delineate these competing pathways and understand the factors that favor activation over detoxification. It is crucial to determine the quantitative importance of the N-acetylation pathway leading to this compound relative to other activation and detoxification mechanisms in vivo.
| Step | Precursor | Enzymatic Action | Product | Pathway Type |
|---|---|---|---|---|
| 1 | o-Toluidine | N-Acetylation | N-acetyl-o-toluidine | Step toward Activation/Detoxification |
| 2 | N-acetyl-o-toluidine | N-Hydroxylation | N-acetyl-N-hydroxy-o-toluidine | Activation |
| 3 | N-acetyl-N-hydroxy-o-toluidine | O-Acetylation | This compound | Activation |
| 4 | This compound | Non-enzymatic breakdown | Reactive Nitrenium Ion | Ultimate Carcinogen Formation |
Elucidation of Specific Enzyme Isoforms and Genetic Polymorphisms in Metabolic Activation
The enzymatic machinery responsible for the metabolic activation of o-toluidine is a critical area of study. The initial N-hydroxylation steps are mediated by Cytochrome P450 (CYP) enzymes, while N-acetyltransferases (NATs) are responsible for acetylation reactions. wikipedia.org Two distinct N-acetyltransferase isozymes, NAT1 and NAT2, play a dual role in the metabolism of aromatic amines, catalyzing both deactivating N-acetylation and activating O-acetylation of N-hydroxy metabolites.
A major future challenge is to identify the specific CYP and NAT isoforms responsible for each step in the postulated formation of this compound. Furthermore, both NAT1 and NAT2 genes are known to be polymorphic in the human population, leading to "rapid," "intermediate," and "slow" acetylator phenotypes. These genetic polymorphisms are known to influence individual susceptibility to cancers caused by aromatic amines. Elucidating how specific polymorphisms in CYP and NAT genes affect the flux through this specific activation pathway is essential for identifying susceptible subpopulations and for refining risk assessment models.
| Enzyme Family | Specific Isoforms (Examples) | Postulated Role in Pathway | Significance of Genetic Polymorphism |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP1A2, CYP2E1 | Catalyzes N-hydroxylation of N-acetyl-o-toluidine. | Variations can alter the rate of formation of the N-hydroxy intermediate. |
| N-Acetyltransferase (NAT) | NAT1, NAT2 | Catalyzes initial N-acetylation of o-toluidine and the final O-acetylation of N-acetyl-N-hydroxy-o-toluidine. | Polymorphisms (slow vs. rapid acetylators) can significantly alter the balance between detoxification and activation, impacting cancer risk. |
Role of Novel Metabolites (e.g., 2-methyl-N¹-(2-methylphenyl) benzene-1, 4-diamine) in the Overall Genotoxic Mechanism
While research continues to probe for the existence of this compound, recent studies have identified other novel metabolites that may play a significant role in the carcinogenicity of o-toluidine. One such metabolite, 2-methyl-N¹-(2-methylphenyl)benzene-1,4-diamine (MMBD), a head-to-tail dimer of o-toluidine, was recently identified for the first time in the urine of rats exposed to o-toluidine. researchgate.net
| Novel Metabolite | Key Research Finding | Implication for Genotoxic Mechanism |
|---|---|---|
| 2-methyl-N¹-(2-methylphenyl)benzene-1,4-diamine (MMBD) | Identified in urine of o-toluidine-exposed rats. researchgate.net | Confirms a novel in vivo metabolic pathway for o-toluidine. |
| Shows potent mutagenicity and cytotoxicity in vitro. researchgate.netnih.gov | Suggests MMBD is a biologically active metabolite that can contribute to cellular damage. | |
| A corresponding DNA adduct (dG-MMBD) was detected in rat hepatic DNA. researchgate.net | Provides direct evidence of its ability to damage DNA, a key step in carcinogenesis. |
Application of Advanced Omics Technologies for Systems-Level Understanding of Biochemical Pathways
Resolving the complex and competing metabolic pathways of o-toluidine requires a systems-level approach. Advanced "omics" technologies offer powerful tools to address these unresolved questions.
Metabolomics: This technology is essential for the comprehensive profiling of metabolites in biological fluids and tissues. Untargeted metabolomics can help discover previously unknown metabolites, as was the case for the dimer MMBD. researchgate.net Targeted, high-sensitivity metabolomics approaches, likely using liquid chromatography-mass spectrometry (LC-MS), are the most promising strategy for definitively proving or disproving the in vivo existence of the highly reactive and transient this compound. t3db.ca
Proteomics: This can be used to identify protein adducts formed by reactive metabolites, providing a stable biomarker of exposure to an unstable compound. Identifying a specific adduct profile for the nitrenium ion derived from this compound would provide strong indirect evidence of its formation. Proteomics can also characterize changes in the expression of metabolic enzymes (e.g., CYPs, NATs) in response to o-toluidine exposure. researchgate.net
Genomics and Transcriptomics: These technologies are crucial for identifying genetic polymorphisms (genomics) and analyzing changes in gene expression (transcriptomics) of the enzymes and pathways involved in o-toluidine metabolism. This can help link individual genetic makeup to metabolic profiles and potential susceptibility. nih.gov
The integrated application of these omics technologies holds the key to moving beyond postulated pathways and achieving a definitive, systems-level understanding of how o-toluidine and its metabolites, including the elusive this compound and the novel dimer MMBD, contribute to carcinogenesis.
Q & A
Basic: What are the optimal synthetic routes for N-Acetoxy-N-acetyl-o-toluidine, and how can purity be validated?
Answer:
The synthesis typically involves sequential acetylation and oxidation steps starting from o-toluidine derivatives. For example, N-chloroacetylation of o-toluidine using chloroacetyl chloride in acetonitrile or acetone yields intermediates like 2-chloro-N-tolylacetamide, which can undergo further acetoxylation . Purification often employs recrystallization in ethyl acetate or column chromatography. Purity validation requires ¹H and ¹³C NMR spectroscopy to confirm structural integrity and absence of unreacted precursors or byproducts. Quantitative analysis via HPLC with UV detection (λ = 254 nm) is recommended for assessing purity >98% .
Advanced: How do competing metabolic pathways of this compound influence its reactivity, and what methods resolve conflicting data?
Answer:
this compound is a postulated nitrenium ion precursor, implicated in DNA adduct formation via aryl nitrene intermediates . Conflicting data on its metabolic stability may arise from solvent polarity, pH, or competing glucuronidation/sulfation pathways. To resolve contradictions:
- Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track reactive intermediates.
- Apply LC-MS/MS to quantify adducts in vitro (e.g., reaction with deoxyguanosine).
- Compare kinetics in microsomal vs. cytosolic fractions to isolate phase I/II metabolic contributions .
Basic: What analytical techniques are critical for distinguishing this compound from structural analogs like N-Acetyl-o-toluidine?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₁H₁₃NO₄) with <2 ppm error.
- FTIR Spectroscopy: Identify acetyloxy (C=O stretch at ~1740 cm⁻¹) and aromatic amine (N-H bend at ~1600 cm⁻¹) groups.
- X-ray Crystallography: Resolve spatial arrangement of the acetoxy and acetyl groups on the toluidine backbone, critical for differentiating regioisomers .
Advanced: How can computational modeling predict the electrophilic reactivity of this compound in biological systems?
Answer:
- Density Functional Theory (DFT): Calculate the energy barrier for nitrenium ion formation (key reactive species). Focus on HOMO-LUMO gaps and charge distribution at the acetoxy group.
- Molecular Dynamics (MD) Simulations: Model interactions with DNA bases (e.g., guanine) to predict adduct formation sites.
- QSAR Models: Corporate Hammett constants (σ⁺) of substituents to predict metabolic activation rates across analogs .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for all manipulations.
- Storage: Keep in airtight containers at –20°C, away from light and oxidizing agents.
- Waste Disposal: Neutralize with 10% NaOH solution before disposal in designated biohazard containers .
Advanced: What experimental strategies mitigate batch-to-batch variability in this compound synthesis?
Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Design of Experiments (DoE): Optimize temperature, stoichiometry, and solvent polarity using response surface methodology (RSM).
- Stability Studies: Assess degradation under accelerated conditions (40°C/75% RH) to identify critical quality attributes (CQAs) .
Basic: How is the stability of this compound assessed in aqueous buffers, and what are the key degradation products?
Answer:
- Forced Degradation Studies: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze via LC-MS to detect hydrolysis products (e.g., N-acetyl-o-toluidine and acetic acid).
- Kinetic Analysis: Use pseudo-first-order models to calculate half-life (t₁/₂).
- pH-Dependent Stability: Acidic conditions (pH <5) accelerate acetoxy group hydrolysis, while alkaline conditions promote aryl nitrene formation .
Advanced: How can researchers reconcile discrepancies in reported mutagenicity data for this compound?
Answer:
Discrepancies may stem from assay sensitivity (Ames test vs. Comet assay) or metabolic activation systems (S9 liver fractions vs. recombinant enzymes).
- Dose-Response Analysis: Use the Benchmark Dose (BMD) approach instead of NOAEL/LOAEL thresholds.
- Cofactor Supplementation: Compare results with/without NADPH or UDP-glucuronic acid to identify detoxification pathways.
- Cross-Laboratory Validation: Share samples with standardized protocols (e.g., OECD guidelines) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
